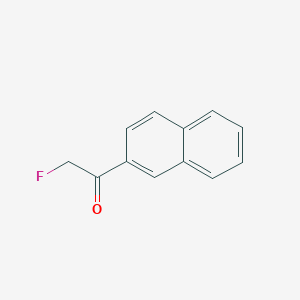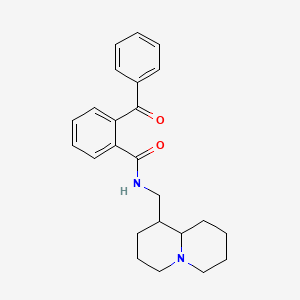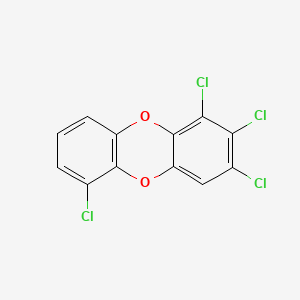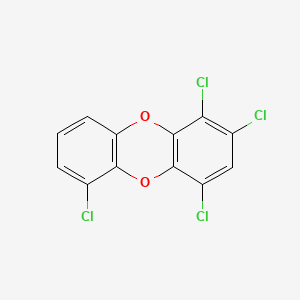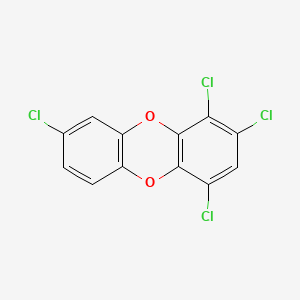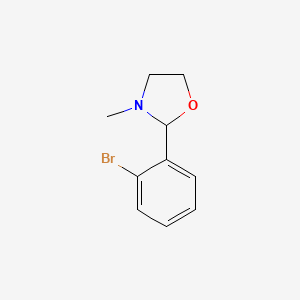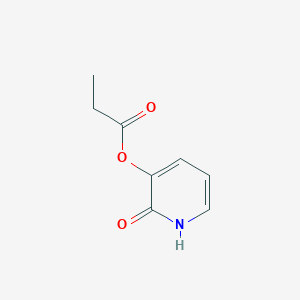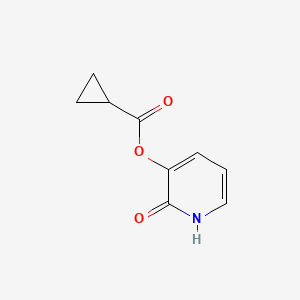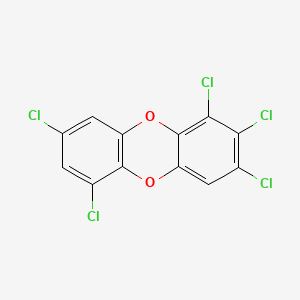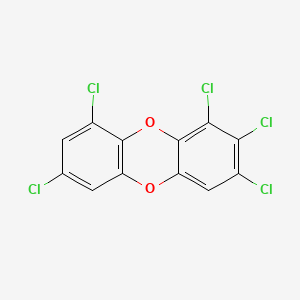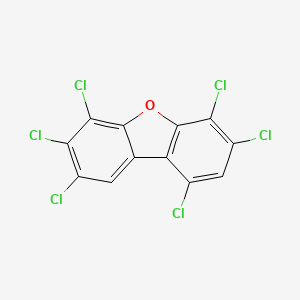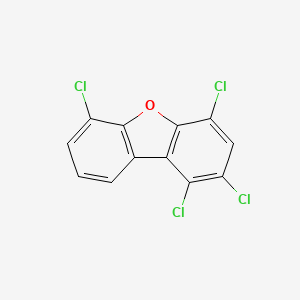
1,2,4,6-Tetrachlorodibenzofuran
説明
1,2,4,6-Tetrachlorodibenzofuran (TCDF) is a member of the Chlorinated dibenzofurans (CDFs) family . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects . TCDF is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Molecular Structure Analysis
The molecular formula of TCDF is C12H4Cl4O . It has a molecular weight of 306.0 g/mol . The IUPAC name for TCDF is 1,2,4,6-tetrachlorodibenzofuran .
Physical And Chemical Properties Analysis
TCDF has a molecular weight of 306.0 g/mol . It has a XLogP3 value of 5.6, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor .
科学的研究の応用
Metabolic Studies
1,2,4,6-Tetrachlorodibenzofuran (TCDF) has been a subject of interest in metabolic studies. Research has shown that TCDF undergoes metabolism leading to the formation of various metabolites. For instance, Burka, McGown, and Tomer (1990) identified major biliary metabolites of TCDF in rats, indicating its metabolic transformation in mammalian systems (Burka, McGown, & Tomer, 1990). Similarly, Poiger, Buser, and Schlatter (1984) studied the metabolism of TCDF in rats and identified several chlorinated metabolites, providing insights into its metabolic pathways (Poiger, Buser, & Schlatter, 1984).
Environmental and Health Impact Studies
The presence and effects of TCDF in various environmental settings have been examined. A study by Meyer et al. (1989) detected TCDFs in community water systems in New York State, highlighting the potential environmental contamination and public health concerns associated with these compounds (Meyer et al., 1989). The teratogenic effects of TCDF have also been explored, as in the work of Weber, Lamb, Harris, and Moore (1984), who reported dose-related increases in developmental abnormalities in mice offspring exposed to TCDF (Weber, Lamb, Harris, & Moore, 1984).
Analytical and Detection Techniques
Studies have also focused on developing methods for the analysis and detection of TCDF. For instance, Waddell, Boyd, McKinnon, Safe, Safe, and Chittim (1987) provided a comprehensive study on the gas chromatographic and mass spectrometric characteristics of TCDF isomers, contributing to the field of analytical chemistry (Waddell et al., 1987). Korfmacher, Mitchum, Hileman, and Mazer (1983) achieved a detection limit of 0.5 pg for TCDF using GC-atmospheric pressure ionization MS, marking a significant advancement in detection sensitivity (Korfmacher, Mitchum, Hileman, & Mazer, 1983).
作用機序
Safety and Hazards
TCDF is a persistent organic pollutant and a member of the dioxin family. It is part of the CDF family, which contains compounds with varying harmful health and environmental effects . Those that contain chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule are especially harmful .
特性
IUPAC Name |
1,2,4,6-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-6-3-1-2-5-9-10(16)7(14)4-8(15)12(9)17-11(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVWEKPJFUPVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C2C(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222276 | |
| Record name | 1,2,4,6-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,6-Tetrachlorodibenzofuran | |
CAS RN |
71998-73-7 | |
| Record name | 1,2,4,6-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,6-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,6-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76Y5972LXG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



